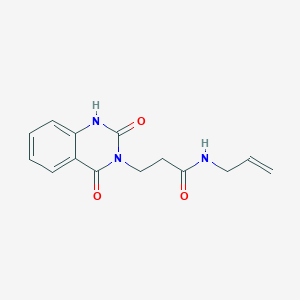
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazolinones are a class of organic compounds with a bicyclic structure, which includes a benzene ring fused to a quinazoline ring . They are known for their wide range of biological activities and are used in the development of various pharmaceuticals .
Synthesis Analysis
Quinazolinones can be synthesized through several methods. One common method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is noted for its good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The molecular structure of quinazolinones includes a benzene ring fused to a quinazoline ring . The exact structure of “3-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylpropanamide” would need to be determined through methods such as NMR spectroscopy or X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving quinazolinones can vary widely depending on the specific compound and the conditions. In general, quinazolinones can undergo reactions such as alkylation, acylation, and various types of condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolinones can vary depending on the specific compound. For example, some quinazolinones are solid at room temperature . The exact properties of “3-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylpropanamide” would need to be determined experimentally.科学的研究の応用
Implications in Medicinal Chemistry
Quinazolines, including derivatives similar to 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylpropanamide, have been extensively investigated for their potential in medicinal chemistry. These compounds exhibit significant biological activities, such as antibacterial effects against common pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The stability of the quinazolinone nucleus allows for the introduction of bioactive moieties, creating new potential medicinal agents. This highlights the role of quinazolines in addressing the challenge of antibiotic resistance (Tiwary et al., 2016).
Anticancer Applications
Quinazoline derivatives have shown promising results as anticancer agents, with recent patents emphasizing their effectiveness in inhibiting EGFR, which is crucial for cancer treatment. The structural diversity in patented quinazoline compounds targets a large number of proteins, underscoring the versatility of quinazolines in developing novel anticancer drugs (Ravez et al., 2015).
Applications in Optoelectronics
Research on quinazoline derivatives extends beyond pharmaceuticals into the field of optoelectronics. These compounds have been used in the development of materials for electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proved valuable for creating novel optoelectronic materials (Lipunova et al., 2018).
Anti-Colorectal Cancer Activity
Quinazoline derivatives have also been explored for their anti-colorectal cancer activity, demonstrating the inhibition of colorectal cancer cell growth by modulating the expression of specific genes and proteins. This suggests the potential of quinazoline nucleus in identifying new anti-colorectal cancer agents (Moorthy et al., 2023).
Synthetic Chemistry Advances
The synthesis of quinazolines has been a focus of research, aiming at developing eco-friendly and efficient synthetic methods. This has led to an increased understanding of quinazolines' properties and potential applications, further fueling interest in their study for various applications (Faisal & Saeed, 2021).
作用機序
将来の方向性
特性
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-2-8-15-12(18)7-9-17-13(19)10-5-3-4-6-11(10)16-14(17)20/h2-6H,1,7-9H2,(H,15,18)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDESSLOWWSQNGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCN1C(=O)C2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

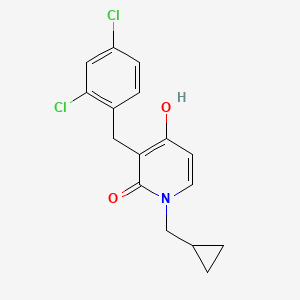
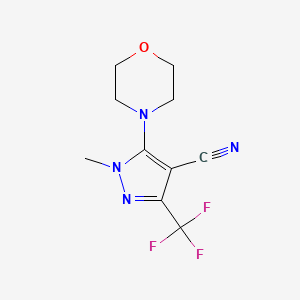
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2916095.png)
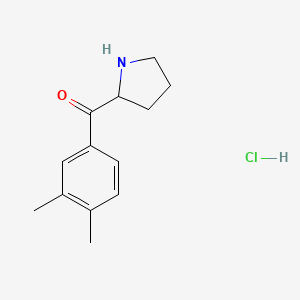

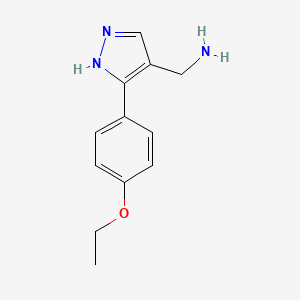

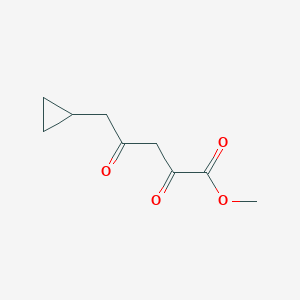
![Ethyl 2-[[2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2916105.png)
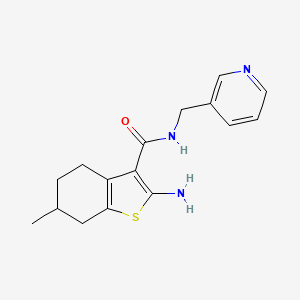

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2916111.png)

